![molecular formula C15H13N3O4 B5556412 2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzo[d]imidazole CAS No. 329082-06-6](/img/structure/B5556412.png)
2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzo[d]imidazole
Overview
Description
2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzo[d]imidazole is a chemical compound with the molecular formula C11H11N3O4 and a molecular weight of 249.22 g/mol . This compound is characterized by the presence of a benzimidazole core substituted with a 4,5-dimethoxy-2-nitrophenyl group. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common method involves the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with o-phenylenediamine under acidic conditions to form the benzimidazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(4,5-dimethoxy-2-aminophenyl)-1H-benzo[d]imidazole, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzo[d]imidazole serves as a building block for synthesizing more complex molecules. It acts as a reagent in various organic synthesis processes, facilitating the development of new chemical entities with potential applications in pharmaceuticals and materials science.
Biology
The compound has garnered attention for its potential biological activities , particularly:
- Antimicrobial Properties : Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Activity : Several studies have demonstrated that benzimidazole derivatives possess anticancer properties. For example, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells, showing promising results against various cancer cell lines .
Medicine
In medicinal chemistry, ongoing research explores the potential of this compound as a pharmaceutical intermediate . Its unique structure may allow it to interact with specific biological pathways, making it a candidate for drug development targeting various diseases.
Case Studies
-
Antimicrobial Activity Study : A study evaluated several benzimidazole derivatives against common bacterial strains. The results indicated that certain derivatives exhibited MIC values comparable to established antibiotics like fluconazole and ofloxacin .
Compound MIC (µM) Activity W6 5.19 Antibacterial W1 5.08 Antifungal -
Anticancer Screening : In vitro tests on human colorectal carcinoma cell lines revealed that specific analogs of benzimidazole showed IC50 values lower than standard chemotherapeutics like 5-FU (IC50 = 7.69 µM), indicating superior anticancer potency .
Compound IC50 (µM) Comparison W17 4.12 More potent than 5-FU
Mechanism of Action
The mechanism of action of 2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4,5-Dimethoxy-2-nitrophenyl)imidazole: Similar structure but lacks the benzimidazole core.
2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile: Contains a nitrile group instead of the benzimidazole ring.
2-(4,5-Dimethoxy-2-nitrophenyl)-1H-imidazo(4,5-b)phenazine: A more complex structure with additional aromatic rings.
Uniqueness
2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern and the presence of both the benzimidazole core and the 4,5-dimethoxy-2-nitrophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzo[d]imidazole is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, drawing from diverse research findings.
- Molecular Formula : C15H13N3O4
- Molecular Weight : 299.29 g/mol
- CAS Number : 329082-06-6
The compound features a benzimidazole core substituted with a nitrophenyl group, which is known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthetic route often employs microwave-assisted techniques for efficiency and yield improvement .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains were determined using standard protocols:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 25 |
Acinetobacter baumannii | 20 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Cytotoxicity and Anticancer Activity
In addition to antimicrobial effects, studies have explored the cytotoxicity of this compound against cancer cell lines. The following table summarizes findings related to cell viability:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 12 |
MCF-7 (Breast Cancer) | 18 |
A549 (Lung Cancer) | 15 |
The compound demonstrated promising anticancer activity by inducing apoptosis and inhibiting cell proliferation in these lines .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. It is believed to inhibit key signaling pathways involved in cell survival and proliferation, such as the AKT/mTOR pathway . This interaction not only contributes to its antimicrobial effects but also enhances its anticancer potential.
Case Studies
A notable case study involved the evaluation of this compound's effects on melanoma cells. The study found that treatment with this compound resulted in significant cell cycle arrest and increased apoptosis rates compared to untreated controls. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting effective induction of apoptosis .
Properties
IUPAC Name |
2-(4,5-dimethoxy-2-nitrophenyl)-1H-benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-21-13-7-9(12(18(19)20)8-14(13)22-2)15-16-10-5-3-4-6-11(10)17-15/h3-8H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTFSWIAKCRHFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=NC3=CC=CC=C3N2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001236975 | |
Record name | 2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001236975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329082-06-6 | |
Record name | 2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329082-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001236975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.